molecular formula C8H14N4O2 B2539269 N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429417-60-6

N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2539269
CAS No.: 1429417-60-6
M. Wt: 198.226
InChI Key: CDDPBHGHUYTFIB-UHFFFAOYSA-N
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Description

N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a butyl group, a methyl group, and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine typically involves the reaction of 4-iodo-1-methyl-3-nitro-1H-pyrazole with butylamine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness: N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, the methyl group influences its steric properties, and the nitro group contributes to its reactivity and potential biological activities .

Biological Activity

N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Synthesis

This compound has a distinctive chemical structure characterized by a pyrazole ring with a butyl group and a nitro substituent. The synthesis of this compound typically involves standard organic reactions such as nucleophilic substitutions and cyclization processes. The presence of the nitro group is crucial for its biological activity, as it can be reduced to an amino group, forming reactive intermediates that interact with biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies have demonstrated that derivatives of pyrazole, including this compound, can inhibit the proliferation of several cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro assays revealed that these compounds induce apoptosis through mechanisms involving caspase activation and cell cycle arrest .

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The nitro group can be reduced to form an amino group, which may inhibit specific enzymes involved in cancer cell proliferation.
  • Reactive Intermediates : The reduction products can form reactive intermediates that interact with DNA or proteins, leading to cellular damage and apoptosis .
  • Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules, affecting mitotic spindle formation during cell division .

Study 1: Anticancer Activity

In a study evaluating the anticancer effects of pyrazole derivatives, this compound was found to significantly inhibit the growth of MDA-MB-231 cells at concentrations as low as 10 µM. The compound induced morphological changes consistent with apoptosis and increased caspase activity by 50% compared to control groups .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that at a concentration of 100 µg/mL, the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli by over 70%, suggesting its potential as an antimicrobial agent .

Comparative Analysis

To better understand the unique properties of N-butyl derivatives in relation to other pyrazole compounds, a comparison table is provided below:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
N-butyl-1-methyl-4-nitro-1H-pyrazol-3-amHighModerateEnzyme inhibition, microtubule destabilization
1-MethylpyrazoleModerateLowDNA intercalation
4-NitropyrazoleHighModerateReactive oxygen species generation

Properties

IUPAC Name

N-butyl-1-methyl-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-3-4-5-9-8-7(12(13)14)6-11(2)10-8/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDPBHGHUYTFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NN(C=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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